molecular formula C14H16N2O2S B11844565 3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one CAS No. 88051-82-5

3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one

Cat. No.: B11844565
CAS No.: 88051-82-5
M. Wt: 276.36 g/mol
InChI Key: FOTYNHTYVDVACJ-UHFFFAOYSA-N
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Description

3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both sulfur and nitrogen atoms within its structure contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

The synthesis of 3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of aniline with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4

Mechanism of Action

The mechanism of action of 3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its combination of aniline and spirocyclic structures, which confer distinct chemical and biological properties.

Properties

CAS No.

88051-82-5

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

3-anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one

InChI

InChI=1S/C14H16N2O2S/c17-12-14(9-5-2-6-10-14)18-13(19)16(12)15-11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2

InChI Key

FOTYNHTYVDVACJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=S)O2)NC3=CC=CC=C3

Origin of Product

United States

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